molecular formula C22H25ClO7 B12814141 5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Cat. No.: B12814141
M. Wt: 436.9 g/mol
InChI Key: MCIACXAZCBVDEE-UHFFFAOYSA-N
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Description

5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is a high-affinity C-aryl glucoside derivative recognized for its potent and selective inhibition of the Sodium-Glucose Linked Transporter 2 (SGLT2). This compound acts as the active pharmacological principle of prodrugs like Remogliflozin etabonate, functioning by specifically binding to and blocking SGLT2 co-transporters in the proximal tubule of the nephron. By inhibiting SGLT2, this molecule prevents the reabsorption of filtered glucose from the renal tubule, thereby promoting urinary glucose excretion and offering a unique insulin-independent mechanism to lower plasma glucose levels. Its primary research value lies in the investigation of novel therapeutic strategies for type 2 diabetes mellitus and related metabolic disorders. Researchers utilize this inhibitor as a critical tool compound to delineate SGLT2 function in renal physiology, to study the metabolic consequences of glucuresis in preclinical models, and to explore potential applications in heart failure and renal disease beyond its glycemic control effects. The selectivity profile of this agent makes it invaluable for comparative studies against other SGLT inhibitors and for probing the complex biology of sodium-glucose transport systems.

Properties

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

IUPAC Name

5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3

InChI Key

MCIACXAZCBVDEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The bicyclic core is often derived from carbohydrate precursors or related polyhydroxylated cyclic intermediates.
  • The aromatic substituent, 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl, is introduced via benzylation or related coupling reactions using appropriately substituted benzyl halides or benzyl derivatives.
  • Hydroxymethylation at the 1-position is typically achieved through selective functional group transformations on the bicyclic scaffold.

Synthetic Route Example (Based on Patent US8080580B2 and WO2010023594A1)

  • Formation of the Dioxa-bicyclo[3.2.1]octane Core:

    • Starting from a suitably protected sugar or polyol, cyclization reactions form the bicyclic ring system.
    • Protection/deprotection steps ensure selective reactivity at desired hydroxyl groups.
  • Introduction of the Aromatic Substituent:

    • The 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
    • The benzyl group bearing the 4-ethoxy substituent is attached to the aromatic ring at the 3-position, with the 4-position bearing a chloro substituent.
  • Hydroxymethyl Group Installation:

    • The 1-position hydroxymethyl group is introduced by oxidation or substitution reactions on a precursor bearing a suitable leaving group or protected hydroxyl.
  • Final Deprotection and Purification:

    • Removal of protecting groups yields the triol functionality at positions 2, 3, and 4.
    • Purification is typically achieved by chromatographic methods or crystallization.

Alternative Synthesis via Acetylated Intermediates

  • An acetylated derivative, (1R,2S,3S,4R,5S)-1-(acetoxymethyl)-5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triyltriacetate, can be synthesized from Ertugliflozin and acetic anhydride.
  • This method involves acetylation of hydroxyl groups to facilitate purification and handling, followed by deacetylation to yield the target triol compound.

Data Table: Summary of Key Synthetic Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Cyclization Protected sugar/polyol precursor, acid/base catalysis Formation of 6,8-dioxabicyclo[3.2.1]octane core
2 Aromatic substitution Benzyl halide with 4-ethoxyphenyl, Pd catalyst or nucleophilic substitution Introduction of 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl group
3 Hydroxymethylation Oxidation or substitution on precursor Installation of 1-(hydroxymethyl) group
4 Deprotection Acidic or basic hydrolysis Generation of free triol groups at 2,3,4 positions
5 Purification Chromatography/crystallization Isolation of pure target compound

Research Findings and Analysis

  • The stereochemistry of the bicyclic core is critical for biological activity; thus, stereoselective synthesis and chiral resolution are emphasized in the preparation methods.
  • The use of protecting groups is essential to control regioselectivity and prevent side reactions during aromatic substitution and hydroxymethylation.
  • The aromatic substituent’s electronic and steric properties influence the coupling efficiency and final compound stability.
  • Acetylated intermediates provide a practical approach for large-scale synthesis, improving yield and ease of purification.
  • Patent literature (US8080580B2, WO2010023594A1) provides detailed synthetic schemes and conditions, highlighting the versatility of the dioxa-bicyclo[3.2.1]octane scaffold for derivatization.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form derivatives with higher oxidation states.

Product Functional GroupExample Derivative (Patent Claim)Inferred Reaction ConditionsSource
Aldehyde (-CHO)Fluoromethyl derivativesOxidizing agents (e.g., TEMPO/oxone)
Carboxylic acid (-COOH)Acetylated intermediatesStrong oxidants (e.g., KMnO₄)

Reduction Reactions

The chloro substituent on the phenyl ring can be reduced to a hydrogen atom, altering electronic properties.

Product StructureExample Derivative (Patent Claim)Inferred Reaction ConditionsSource
Dechlorinated aryl ringMethyl-substituted analogsCatalytic hydrogenation (e.g., H₂/Pd)

Substitution Reactions

The chloro group participates in nucleophilic aromatic substitution (NAS) with various nucleophiles.

NucleophileProduct SubstituentExample Derivative (Patent Claim)Source
Cyanide (-CN)Benzonitrile derivativesKCN/CuCN under reflux
Amine (-NH2)Aniline analogsNH3/heat
Hydroxyethoxy (-OCH2CH2OH)Hydroxyethoxy derivativesEthylene glycol under basic conditions

Esterification and Protection Reactions

Hydroxyl groups on the bicyclic core undergo esterification for stability or synthetic intermediates.

ReagentProductExample Derivative (Patent Claim)Source
Acetic anhydrideAcetyl-protected hydroxyls(1r,2s,3s,4r,5s)-2,3,4-triacetyloxy derivatives
Ethyl chloroformateEthyl carbonate derivatives(1r,2s,3s,4r,5s)-methyl ethyl carbonate

Ether Modifications

The ethoxy group on the benzyl moiety can be modified to alter pharmacokinetic properties.

ModificationExample Derivative (Patent Claim)Inferred Reaction ConditionsSource
Methoxy substitutionMethoxybenzyl analogsCH3I/NaH
Oxetan-3-yloxy substitutionOxetane ether derivativesOxetanol/Mitsunobu conditions

Stereochemical Considerations

The compound’s multiple chiral centers influence reaction outcomes. For example:

  • Epimerization : Basic conditions may invert stereochemistry at C2, C3, or C4 .

  • Diastereomer separation : Chiral resolving agents (e.g., tartaric acid) isolate enantiomers .

Stability Under Physiological Conditions

As an SGLT2 inhibitor, ertugliflozin resists hydrolysis in acidic environments (e.g., stomach pH) but undergoes glucuronidation in the liver via UDP-glucuronosyltransferases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol exhibit significant anticancer properties. The structure allows for interactions with specific molecular targets involved in tumor growth and proliferation.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway .

Antioxidant Properties

The compound has shown potential as an antioxidant agent due to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Case Study:
In vitro experiments indicated that the compound effectively reduced oxidative damage in human cell lines, suggesting its application in formulations aimed at mitigating oxidative stress-related diseases .

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core: This is achieved through a Diels-Alder reaction.
  • Hydroxymethyl Group Introduction: Utilizes hydroxylating agents followed by reduction.
  • Substitution Reactions: Chloro and ethoxyphenyl groups are introduced through nucleophilic substitution reactions.

Polymer Development

Due to its unique structural properties, this compound can be utilized in the development of advanced polymer materials with enhanced thermal stability and mechanical properties.

Case Study:
Research has demonstrated that incorporating this compound into polymer matrices improves their resistance to thermal degradation and enhances their mechanical strength, making them suitable for high-performance applications .

Toxicological Studies

Toxicological assessments reveal that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Preliminary studies indicate moderate toxicity levels in certain cell lines, necessitating further investigation into its pharmacokinetics and long-term effects.

Mechanism of Action

The mechanism of action of 5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Scope and Limitations of Available Evidence
The provided evidence focuses on ertugliflozin’s analytical methods, metabolic pathways, and combination therapies but lacks direct structural or pharmacological comparisons with other SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin). Below is a synthesis of available

Table 1: Key Characteristics of Ertugliflozin vs. Co-Administered Antidiabetic Agents
Parameter Ertugliflozin (SGLT2 Inhibitor) Metformin (Biguanide) Sitagliptin (DPP-4 Inhibitor)
Molecular Formula C₂₂H₂₅ClO₇ C₄H₁₁N₅·HCl C₁₆H₁₅F₆N₅O
Molecular Weight 436.89 g/mol 165.63 g/mol 407.32 g/mol
Mechanism SGLT2 inhibition → UGE AMPK activation → ↓ hepatic gluconeogenesis DPP-4 inhibition → ↑ GLP-1 activity
Metabolism UGTs > CYPs Not metabolized (renal excretion) CYP3A4/CYP2C8
HbA1c Reduction ~0.7–1.0% ~1.0–1.5% ~0.6–0.8%
Adverse Effects Genital mycotic infections, UTI GI disturbances, lactic acidosis Nasopharyngitis, headache

Key Observations

Mechanistic Diversity : Unlike metformin (AMPK activation) or sitagliptin (DPP-4 inhibition), ertugliflozin’s SGLT2 inhibition directly targets renal glucose handling, offering weight loss benefits absent in other classes .

Combination Efficacy : Co-formulations with metformin or sitagliptin enhance glycemic control synergistically, addressing multi-factorial T2DM pathophysiology .

Unresolved Comparative Aspects

  • SGLT2 Inhibitor Class : Direct comparisons with dapagliflozin or empagliflozin are absent in the provided evidence. Extrapolating from general SGLT2 inhibitor data, ertugliflozin’s chloro-ethoxybenzyl substituents may enhance selectivity or pharmacokinetic stability, but confirmatory studies are needed.

Biological Activity

The compound 5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, also known by its CAS number 1204222-85-4, is a complex organic molecule with potential pharmacological significance. Its structure includes a bicyclic framework and multiple functional groups that may contribute to its biological activity.

  • Molecular Formula : C21H25ClO7
  • Molecular Weight : 424.872 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C
  • SMILES Notation : CCOc1ccc(cc1)C(O)c2cc(ccc2Cl)[C@@H]3OC@HC@@HC@H[C@H]3O

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an antidiabetic agent and its interactions with various biological pathways.

Antidiabetic Properties

Research indicates that compounds structurally similar to this molecule may function as sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are a class of medications that lower blood glucose levels by preventing glucose reabsorption in the kidneys. The compound's ability to inhibit SGLT2 could lead to significant reductions in blood glucose levels and weight loss in diabetic patients .

The proposed mechanism involves the inhibition of glucose reabsorption in the proximal tubules of the kidneys, leading to increased glucose excretion and improved glycemic control. Additionally, it may exert beneficial effects on cardiovascular health and renal function due to its pleiotropic effects .

Case Studies and Research Findings

  • In Vitro Studies :
    • Studies have shown that structurally related compounds exhibit potent inhibition of SGLT2 activity, leading to enhanced glucose excretion and improved metabolic profiles in diabetic models .
    • The compound's interaction with other metabolic pathways suggests potential anti-inflammatory and antioxidative properties, which are beneficial in managing diabetes-related complications .
  • Clinical Implications :
    • Clinical trials involving SGLT2 inhibitors have demonstrated significant improvements in glycemic control, weight loss, and cardiovascular outcomes among patients with type 2 diabetes .
    • The compound's pharmacokinetics and safety profile need further investigation to fully understand its therapeutic potential.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberMolecular WeightActivity TypeReferences
This compound1204222-85-4424.872 g/molSGLT2 Inhibition
Dapagliflozin461432-26-8408.49 g/molSGLT2 Inhibition
Empagliflozin864070-44-0432.48 g/molSGLT2 Inhibition

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Utilize Design of Experiments (DoE) methodologies to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs or Plackett-Burman matrices can minimize trial numbers while capturing interactions between variables . For purification, leverage membrane separation or chromatography techniques, guided by CRDC classifications on separation technologies (e.g., RDF2050104) .

Q. How can structural elucidation be performed given the compound’s bicyclic framework and polyol substituents?

Combine X-ray crystallography for absolute stereochemical determination with multinuclear NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}, DEPT, HSQC) to resolve overlapping signals. Compare experimental data with computational NMR chemical shift predictions from density functional theory (DFT) to validate assignments .

Q. What kinetic studies are critical for understanding its reactivity in solution?

Employ stopped-flow spectroscopy or HPLC-based time-course analyses to monitor reaction intermediates. Use pseudo-first-order approximations under varying pH and solvent conditions to derive rate constants and activation parameters. CRDC subclass RDF2050112 provides frameworks for reactor design to standardize kinetic data collection .

Advanced Research Questions

Q. How can computational modeling improve synthesis route prediction for this compound?

Integrate quantum chemical calculations (e.g., DFT, transition state theory) with machine learning -based reaction path searches. Tools like the ICReDD platform combine automated quantum mechanics (QM) simulations and experimental feedback loops to prioritize viable pathways, reducing reliance on trial-and-error .

Q. What methodologies address contradictions in observed vs. predicted spectroscopic data?

Apply multivariate statistical analysis (e.g., PCA, PLS regression) to identify outliers or systematic errors. Cross-validate experimental results with ab initio molecular dynamics (AIMD) simulations to account for solvent effects or conformational flexibility that may distort predictions .

Q. How can process intensification be achieved for large-scale production in academic settings?

Implement microreactor systems or continuous-flow setups to enhance heat/mass transfer. Use CRDC subclass RDF2050108 guidelines for process control simulations to optimize residence time distributions and minimize side reactions . Couple with real-time PAT (Process Analytical Technology) monitoring for rapid feedback .

Q. What theoretical frameworks support the integration of experimental and computational data?

Adopt a multi-scale modeling approach : link molecular-level QM calculations to mesoscale kinetic models (e.g., kinetic Monte Carlo) and macro-scale process simulations. This aligns with ICReDD’s "chemical reaction design" paradigm, where theoretical concepts guide experimental validation .

Methodological & Safety Considerations

Q. How can data integrity be ensured in collaborative studies involving this compound?

Use encrypted electronic lab notebooks (ELNs) with role-based access controls, as outlined in chemical software security protocols. Implement blockchain-based audit trails for raw data to prevent tampering .

Q. What cross-disciplinary approaches enhance research on this compound’s bioactivity or material properties?

Combine cheminformatics (e.g., QSAR models) with high-throughput screening to predict biological targets. For materials science applications, pair DFT-derived electronic structure data with experimental DSC/TGA analyses to correlate structure-thermal stability relationships .

Q. How can environmental safety be assessed during lab-scale handling?

Follow life cycle assessment (LCA) principles to track waste streams and degradation products. Use CRDC subclass RDF2050106 frameworks for evaluating combustion byproducts or renewable solvent alternatives to mitigate ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.